molecular formula C17H15N3OS2 B5292258 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5292258
M. Wt: 341.5 g/mol
InChI Key: JAWNZIUOVYBZSW-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines. In anti-fungal research, it has been shown to inhibit the growth of fungal cells by disrupting their cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also vary depending on its application. In anti-cancer research, it has been shown to reduce tumor size and increase survival rates in animal models. In anti-inflammatory research, it has been shown to reduce inflammation and pain in animal models. In anti-fungal research, it has been shown to inhibit the growth of fungal cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high potency, low toxicity, and broad-spectrum activity. However, its limitations include its poor solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. In medicinal chemistry, further studies can be conducted to optimize its anti-cancer, anti-inflammatory, and anti-fungal properties. In agriculture, further studies can be conducted to evaluate its efficacy as a herbicide and insecticide. In material science, further studies can be conducted to explore its potential use in the development of organic electronic devices.
In conclusion, 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with promising potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and electronic devices.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with benzyl isothiocyanate in the presence of a suitable base. The resulting product is then reacted with 2-chlorobenzoyl chloride to obtain the final compound.

Scientific Research Applications

2-(benzylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-fungal agent. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In material science, it has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

2-benzylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-19-20-17(23-12)18-16(21)14-9-5-6-10-15(14)22-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWNZIUOVYBZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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